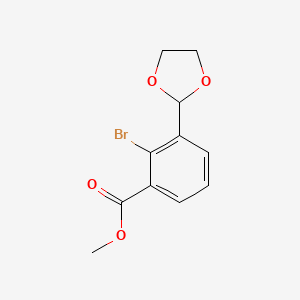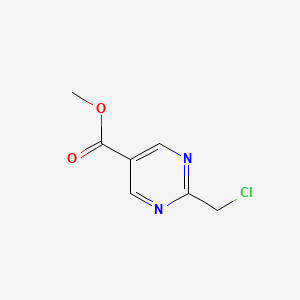
Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
The study by Toribio et al. (2000) focused on the separation and determination of diastereoisomers related to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate using supercritical fluid chromatography. This research contributes to the analytical chemistry field by providing methodologies for precise separation and analysis of similar compounds (Toribio et al., 2000).
Synthetic Chemistry Applications
Campbell et al. (1989) described the synthesis of various derivatives formed by intramolecular displacement reactions involving compounds similar to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate. This study is important for understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (Campbell et al., 1989).
Photocrosslinking in Polymer Science
Fukuda and Nakashima (1983) explored the photocrosslinking of polymers containing derivatives similar to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate. Their research contributes to the field of polymer science, particularly in understanding the photochemical behavior of such polymers (Fukuda & Nakashima, 1983).
Chemical Synthesis and Characterization
Mekonnen et al. (2009) presented synthetic procedures for compounds closely related to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate, demonstrating the versatility of these compounds in chemical synthesis (Mekonnen et al., 2009).
Crystal Structure Analysis
Suchetan et al. (2016) compared the crystal structures of related bromo-hydroxy-benzoic acid derivatives, contributing to the understanding of the structural aspects of these compounds in crystallography (Suchetan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-14-10(13)7-3-2-4-8(9(7)12)11-15-5-6-16-11/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLFGPNLCXNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)






![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)



![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
